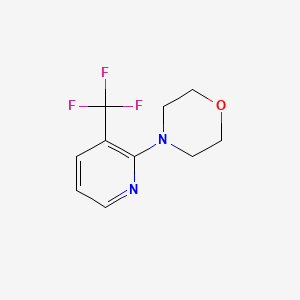

2-Morpholino-3-(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUBVDRHLOCQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250551 | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-52-9 | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220459-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Morpholino 3 Trifluoromethyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 2-Morpholino-3-(trifluoromethyl)pyridine is subject to the competing electronic effects of the morpholino and trifluoromethyl substituents. The morpholino group, an amino ether, is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is a potent electron-withdrawing group, deactivating the ring towards electrophilic attack and directing electrophiles to the meta position. wikipedia.orgnih.govyoutube.com

The trifluoromethyl (CF₃) group significantly modulates the electronic properties of the pyridine ring. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, deactivates the aromatic system towards electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com This deactivation arises from the destabilization of the positively charged intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.com

In a typical pyridine ring, electrophilic attack is already disfavored compared to benzene due to the electron-withdrawing effect of the nitrogen atom. The addition of a trifluoromethyl group further exacerbates this, making electrophilic substitution challenging. When such reactions do occur, the trifluoromethyl group acts as a meta-director. wikipedia.org However, in this compound, the directing effect of the trifluoromethyl group is in competition with the ortho-, para-directing influence of the morpholino group.

The electron-withdrawing character of the trifluoromethyl group also renders the pyridine ring more susceptible to nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the CF₃ group. latech.edunih.gov This is because the CF₃ group can stabilize the negative charge of the Meisenheimer complex, the intermediate in NAS reactions. youtube.com

| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution (EAS) | Directing Effect in EAS | Influence on Nucleophilic Aromatic Substitution (NAS) |

|---|---|---|---|---|

| -CF₃ | Strongly Electron-Withdrawing | Deactivating | meta | Activating |

| -Morpholino | Electron-Donating | Activating | ortho, para | Deactivating |

Direct C-H functionalization represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of pyridines, C-H activation can be challenging due to the inherent electron deficiency of the ring. However, various methods have been developed to achieve this transformation. nih.gov

For this compound, the directing effects of both substituents would play a crucial role in determining the site of C-H functionalization. The morpholino group, through its nitrogen atom, can act as a directing group, favoring functionalization at the C3 position (which is already substituted) or the C5 position. The trifluoromethyl group, on the other hand, does not typically act as a directing group in transition-metal-catalyzed C-H activation.

Given the opposing electronic influences, predicting the outcome of a direct C-H functionalization reaction on this compound without experimental data is challenging. The reaction conditions, including the choice of catalyst and oxidant, would likely be critical in controlling the regioselectivity. Research on related 2-aminopyridines has shown that C-H trifluoromethylation can be achieved under metal-free conditions, suggesting potential avenues for the functionalization of this specific molecule. researchgate.net

The electron-deficient nature of the pyridine ring in this compound, enhanced by the trifluoromethyl group, makes it a good candidate for nucleophilic attack. Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway, especially if a good leaving group is present on the ring. nih.govnih.govyoutube.com In the absence of a leaving group, nucleophilic addition to the pyridine ring can occur, particularly at the C4 and C6 positions, which are para and ortho to the electron-withdrawing trifluoromethyl group, respectively. youtube.com

Intramolecular nucleophilic aromatic substitution has been observed in some trifluoromethylpyridine derivatives, leading to the formation of bicyclic products. nih.govjst.go.jp For instance, flazasulfuron, a herbicide containing a trifluoromethylpyridine moiety, undergoes decomposition through an intramolecular nucleophilic aromatic substitution. nih.govjst.go.jp Similar intramolecular cyclizations could be envisioned for derivatives of this compound under appropriate conditions.

Rearrangement reactions of pyridine derivatives can also occur. For example, the Boekelheide reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. While this compound does not possess an N-oxide, this highlights the potential for skeletal rearrangements in the pyridine series under specific reaction conditions. More relevant to the trifluoromethyl group, stereoselective rearrangements of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines have been reported, demonstrating the influence of the trifluoromethyl group on rearrangement processes. nih.gov

Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, it can undergo transformations, offering pathways for further functionalization.

The stability of the trifluoromethyl group is attributed to the high strength of the carbon-fluorine bond. This makes the CF₃ group resistant to many chemical transformations. However, recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds. baranlab.orgnih.govchemrxiv.org

For this compound, the direct functionalization of the CF₃ group would likely require harsh reaction conditions or specialized catalytic systems. Defluorinative functionalization, where one or more fluorine atoms are replaced by other groups, is a potential route. For example, asymmetric defluoroallylation of 4-trifluoromethylpyridines has been achieved, demonstrating that C-F bond activation in this class of compounds is feasible. nih.govchemrxiv.org Such transformations would open up avenues to introduce new functional groups at the 3-position of the pyridine ring, starting from the readily available trifluoromethyl group.

The trifluoromethyl group can play a significant role in directing or participating in intramolecular cyclizations and cascade reactions. Its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, facilitating cyclization processes.

For example, intramolecular cyclization of nitropyrazole derivatives has been used to synthesize pyrazolotriazinones. mdpi.com While not directly involving a trifluoromethyl group, this illustrates how electron-withdrawing groups can promote such reactions. In the context of trifluoromethylated compounds, multicomponent Kröhnke reactions have been used to synthesize 2-trifluoromethyl pyridines through a cascade of reactions including Michael addition and intramolecular nucleophilic addition. researchgate.net

Furthermore, defluorinative multicomponent cascade reactions of trifluoromethylarenes have been developed, allowing for the rapid construction of complex molecular architectures. These reactions proceed through the generation of a difluoromethyl radical, which can then participate in a series of subsequent reactions. The application of such a strategy to this compound could lead to novel and complex heterocyclic systems.

| Reaction Type | Potential Application to this compound | Key Intermediates/Features |

|---|---|---|

| Direct C-H Functionalization | Introduction of new substituents on the pyridine ring. | Regioselectivity influenced by both morpholino and trifluoromethyl groups. |

| Nucleophilic Aromatic Substitution | Replacement of a leaving group on the pyridine ring. | Stabilization of Meisenheimer complex by the trifluoromethyl group. |

| Intramolecular Cyclization | Formation of bicyclic or polycyclic heterocyclic systems. | Can be triggered by the electronic effects of the trifluoromethyl group. |

| C-F Bond Functionalization | Modification of the trifluoromethyl group itself. | Requires specific catalytic systems for C-F bond activation. |

| Cascade Reactions | Rapid construction of complex molecules in a single step. | Can be initiated by defluorination of the trifluoromethyl group. |

Chemical Modifications of the Morpholine (B109124) Moiety

The morpholine moiety of this compound offers several avenues for chemical modification, primarily centered on the reactivity of the nitrogen atom and the potential for oxidative transformations of the ring itself.

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the morpholine ring in this compound is a nucleophilic center and can undergo reactions such as alkylation and acylation. While specific studies on this particular compound are not extensively documented, the reactivity can be inferred from the general behavior of N-substituted morpholines.

Alkylation: The N-alkylation of morpholine and its derivatives is a common transformation. For instance, the N-alkylation of morpholine with various alcohols has been demonstrated using a CuO–NiO/γ–Al2O3 catalyst in a gas-solid phase reaction. This process involves the reaction of morpholine with low-carbon primary and secondary alcohols. Although this method is applied to the parent morpholine, it showcases a potential pathway for the introduction of alkyl groups onto the nitrogen of the morpholine ring in more complex structures researchgate.net. The reaction conditions for the N-methylation of morpholine with methanol were optimized to achieve a high conversion and selectivity, as detailed in the table below researchgate.net.

Interactive Data Table: Optimized Conditions for N-methylation of Morpholine

| Parameter | Value |

|---|---|

| Catalyst | CuO–NiO/γ–Al2O3 |

| Reactants | Morpholine, Methanol |

| Molar Ratio (Methanol:Morpholine) | 3:1 |

| Temperature | 220 °C |

| LHSV (h⁻¹) | 0.15 |

| Pressure | 0.9 MPa |

| Morpholine Conversion | 95.3% |

| N-methylmorpholine Selectivity | 93.8% |

Acylation: The acylation of the morpholine nitrogen is another expected reaction, leading to the formation of amides. This can be typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. While direct experimental data on the acylation of this compound is scarce in the reviewed literature, the general principles of N-acylation of secondary amines are well-established and would be applicable beilstein-journals.org.

Oxidative Pathways of the Morpholine Ring

The morpholine ring can be susceptible to oxidative cleavage under certain conditions. A patented method describes the oxidative ring-opening of morpholine derivatives using visible light as an energy source and molecular oxygen as the final oxidant google.com. This approach avoids the use of transition metals and harsh reaction conditions, offering a milder alternative for the cleavage of the C(sp³)–C(sp³) bond within the morpholine ring google.com. This process has been shown to be tolerant of various functional groups, achieving yields of up to 83% for a range of substrates google.com. While this method was demonstrated on a variety of morpholine derivatives, its applicability to this compound would be a subject for further investigation.

Transition Metal-Catalyzed Reactivity

The pyridine ring of this compound is amenable to various transition metal-catalyzed reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

The trifluoromethyl-substituted pyridine core of the target molecule can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. While direct examples with this compound are not prevalent, the synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridine derivatives through regioselective Suzuki-Miyaura reactions has been described, highlighting the feasibility of such couplings on trifluoromethyl-substituted pyridine rings beilstein-journals.org. The presence of a boronic acid or ester functionality on the pyridine ring, such as in 2-(Morpholino)pyridine-5-boronic Acid, further indicates the utility of morpholino-substituted pyridines in Suzuki-Miyaura couplings tcichemicals.com.

Buchwald-Hartwig Amination: This reaction is a key method for the formation of carbon-nitrogen bonds. The palladium-catalyzed amination of aryl halides, including 2-bromopyridines, with various amines is a well-established process wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net. The reaction of 2-halopyridines with secondary amines like morpholine has been successfully performed using palladium catalysts with suitable phosphine (B1218219) ligands researchgate.netresearchgate.net. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination wikipedia.orglibretexts.org.

Interactive Data Table: Representative Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine

| Parameter | Details | Reference |

|---|---|---|

| Substrates | 2-Bromopyridine, Morpholine | researchgate.net |

| Catalyst | Palladium(II) acetate | researchgate.net |

| Ligand | 1,3-bis(diphenylphosphino)-propane (dppp) | researchgate.net |

| Base | Sodium tert-butoxide | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Temperature | 80 °C | researchgate.net |

| Yield | Satisfactory to nearly quantitative | researchgate.net |

Cycloaddition Chemistry

The pyridine ring, particularly when activated by the electron-withdrawing trifluoromethyl group, can potentially participate in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. While pyridine itself is generally a poor diene, its derivatives can act as dienophiles, especially when substituted with electron-withdrawing groups sciforum.net. The trifluoromethyl group at the 3-position of the pyridine ring in this compound would enhance its dienophilic character. Theoretical studies have been conducted on nitropyridines as dienophiles in polar Diels-Alder reactions, which can lead to the formation of quinoline (B57606) derivatives sciforum.net. Enzymatic [4+2] aza-cycloadditions have also been studied in the biosynthesis of thiopeptide antibiotics, where a six-membered nitrogenous heterocycle is formed nih.gov.

[3+2] Cycloaddition: The [3+2] cycloaddition is a common method for the synthesis of five-membered heterocyclic rings. Trifluoromethylated compounds are known to participate in such reactions. For example, trifluoromethylated N-acylhydrazones have been used in [3+2] cycloadditions with nitroolefins to produce trifluoromethylated pyrazolidines nih.gov. Additionally, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides has been reported to yield fully substituted 1,2,3-triazoles beilstein-journals.org. This suggests that the trifluoromethyl group and the morpholine moiety could influence the course of such cycloaddition reactions involving the pyridine ring or substituents attached to it.

Chemo-, Regio-, and Stereoselectivity in Reactions of the Chemical Compound

The interplay of the morpholine and trifluoromethyl substituents on the pyridine ring is expected to govern the selectivity of various chemical transformations.

Chemoselectivity: In reactions involving multiple functional groups, the inherent reactivity of each group will determine the chemoselectivity. For instance, in transition metal-catalyzed cross-coupling reactions, the reactivity of a C-halogen bond on the pyridine ring would likely be higher than that of C-H bonds, allowing for selective functionalization.

Regioselectivity: The position of substitution on the pyridine ring is influenced by the electronic and steric effects of the existing substituents. The electron-withdrawing trifluoromethyl group at the 3-position deactivates the pyridine ring towards electrophilic substitution and directs nucleophilic substitution to the 2-, 4-, and 6-positions. In the case of pyridine N-oxides, which can be formed from the corresponding pyridines, activation with trifluoromethanesulfonic anhydride allows for the regioselective addition of nucleophiles, such as malonate anions, to either the 2- or 4-positions nih.govnih.gov. For Suzuki-Miyaura reactions on substituted pyridines, the regioselectivity of the coupling can be controlled by the choice of catalyst and reaction conditions beilstein-journals.org.

Stereoselectivity: While the core of this compound is achiral, reactions that introduce new stereocenters could proceed with varying degrees of stereoselectivity. For example, in cycloaddition reactions, the approach of the reacting partner can be influenced by the steric bulk of the morpholine and trifluoromethyl groups, potentially leading to the preferential formation of one stereoisomer over another. Photocatalytic, diastereoselective annulation strategies have been developed for the synthesis of substituted morpholines, demonstrating that high levels of stereocontrol can be achieved in reactions involving the formation of the morpholine ring itself nih.govacs.org.

Spectroscopic and Analytical Characterization for Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2-Morpholino-3-(trifluoromethyl)pyridine, a combination of one- and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Real-time ¹H NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions, allowing for the observation of the consumption of reactants and the formation of products and intermediates over time. In the synthesis of related heterocyclic compounds, real-time 1D ¹H NMR experiments have been successfully employed to track the appearance and disappearance of specific signals. For instance, in reactions involving the formation of a morpholine-substituted aromatic ring, the characteristic signals of the morpholine (B109124) protons can be monitored. The protons on the morpholine ring typically appear as multiplets in distinct regions of the spectrum. The protons closer to the oxygen atom are generally found further downfield compared to those closer to the nitrogen atom.

A hypothetical real-time monitoring of the synthesis of this compound would likely involve tracking the disappearance of the starting materials' signals and the concurrent appearance of the product's characteristic aromatic and morpholino proton signals. The integration of these signals over time provides kinetic data about the reaction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine (B92270) H-4 | 7.50 - 7.70 | d |

| Pyridine H-5 | 7.10 - 7.30 | t |

| Pyridine H-6 | 8.40 - 8.60 | d |

| Morpholino -CH₂-N- | 3.20 - 3.40 | t |

| Morpholino -CH₂-O- | 3.80 - 4.00 | t |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

For unambiguous structural confirmation, ¹³C, ¹⁹F, and 2D NMR experiments are indispensable.

Carbon-13 (¹³C) NMR provides information about the carbon framework of the molecule. The trifluoromethyl group strongly influences the chemical shifts of the carbon atoms on the pyridine ring, with the carbon atom directly attached to the CF₃ group exhibiting a characteristic quartet due to C-F coupling. Data from the analogous compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), shows the pyridine C-3 at approximately 113.4 ppm with a quartet splitting due to coupling with the fluorine atoms (J = 33 Hz), and the CF₃ carbon itself appearing around 123.2 ppm with a large quartet splitting (J = 270 Hz). rsc.org Similar patterns would be expected for this compound. The morpholino carbons typically appear in the range of 45-70 ppm. nih.gov

Fluorine-19 (¹⁹F) NMR is particularly useful for fluorinated compounds. The trifluoromethyl group in this compound would give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of this singlet is sensitive to the electronic environment. For 2-methoxy-3-(trifluoromethyl)pyridine, the ¹⁹F signal is observed at -64.03 ppm. rsc.org For other trifluoromethyl pyridines, the chemical shifts can vary, but are generally found in a predictable range. thermofisher.comrsc.org

Two-Dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the adjacent protons on the pyridine ring and within the morpholino methylene (B1212753) groups. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton and carbon signals of the pyridine and morpholine moieties. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the morpholine ring and the pyridine ring, as well as the position of the trifluoromethyl group relative to the morpholine substituent. sdsu.eduresearchgate.net

Table 2: Predicted ¹³C and ¹⁹F NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (ppm) | J-Coupling (Hz) |

|---|---|---|---|

| ¹³C | Pyridine C-2 | 155 - 160 | - |

| ¹³C | Pyridine C-3 | 115 - 120 | q, J ≈ 30-35 |

| ¹³C | Pyridine C-4 | 135 - 140 | - |

| ¹³C | Pyridine C-5 | 120 - 125 | - |

| ¹³C | Pyridine C-6 | 145 - 150 | - |

| ¹³C | CF₃ | 120 - 125 | q, J ≈ 270-275 |

| ¹³C | Morpholino -CH₂-N- | ~ 45 | - |

| ¹³C | Morpholino -CH₂-O- | ~ 67 | - |

| ¹⁹F | CF₃ | -60 to -65 | - |

Note: Predicted values are based on data from analogous compounds like 2-methoxy-3-(trifluoromethyl)pyridine and N-substituted morpholines. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for studying reaction mechanisms as it can be used to detect charged intermediates in a catalytic cycle. mdpi.com In the context of the synthesis of this compound, ESI-MS could be used to monitor the reaction mixture and identify key intermediates, such as complexes of the starting materials with a catalyst or protonated species.

The fragmentation of the protonated molecule [M+H]⁺ of this compound under tandem MS (MS/MS) conditions would be expected to yield characteristic product ions. Based on studies of similar heterocyclic systems, fragmentation would likely involve the morpholine and trifluoromethylpyridine moieties. nih.govresearchgate.net Potential fragmentation pathways could include:

Loss of the morpholine ring or parts of it.

Cleavage of the bond between the nitrogen of the morpholine and the pyridine ring.

Fragmentation of the pyridine ring itself, which can be influenced by the presence of the trifluoromethyl group. nih.gov

Table 3: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - C₄H₈O]⁺ | Morpholine ring cleavage |

| [M+H]⁺ | [C₆H₄F₃N]⁺ | Morpholine |

| [M+H]⁺ | [C₄H₁₀NO]⁺ | Trifluoromethylpyridine |

Note: These are hypothetical fragmentation pathways based on the structure of the molecule and general fragmentation principles of related compounds.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. vscht.cz The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring would be expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would appear just below 3000 cm⁻¹.

C-F stretching: The trifluoromethyl group will exhibit strong absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations.

C-N stretching: The stretching vibration of the C-N bond connecting the morpholine to the pyridine ring, as well as the C-N bonds within the pyridine ring, would appear in the fingerprint region.

C-O-C stretching: The morpholine ring contains an ether linkage, which would give rise to a characteristic C-O-C stretching band, typically around 1120 cm⁻¹.

For the related compound 2-methoxy-3-(trifluoromethyl)pyridine, C-H stretching vibrations are observed around 3073 cm⁻¹, and C-C stretching vibrations of the pyridine ring are seen in the 1400-1650 cm⁻¹ region. jocpr.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1600 |

| C-F (CF₃) | Stretching | 1100 - 1300 (strong) |

| C-O-C (Morpholine) | Stretching | 1100 - 1150 |

Note: These are expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis and kinetic studies. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the substituted pyridine ring.

The pyridine ring is an aromatic system, and its π → π* transitions are typically observed in the UV region. The presence of substituents, such as the morpholino and trifluoromethyl groups, can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The morpholino group, being an electron-donating group, is likely to cause a red shift (a shift to longer wavelengths) of the π → π* transitions. The trifluoromethyl group, being an electron-withdrawing group, will also influence the electronic structure and thus the absorption spectrum. The lone pair of electrons on the nitrogen atom of the morpholine ring can also participate in n → π* transitions.

UV-Vis spectroscopy can also be a valuable tool for kinetic studies of the formation of this compound, provided the product has a distinct absorption profile compared to the reactants. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | 250 - 280 |

| n → π* | Pyridine Nitrogen/Morpholine Nitrogen | > 300 |

Note: These are general ranges and the exact λmax values would need to be determined experimentally.

Advanced Computational Chemistry Investigations of 2 Morpholino 3 Trifluoromethyl Pyridine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 2-Morpholino-3-(trifluoromethyl)pyridine, DFT calculations can elucidate the distribution of electrons and predict the molecule's stability and reactivity. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic properties. nih.govmdpi.comnih.govacs.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov The molecular electrostatic potential (MEP) map, another important output, visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.

The stability of this compound can be assessed by optimizing its geometry to find the lowest energy conformation and performing vibrational frequency analysis to ensure it corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies in the vibrational spectrum confirms the stability of the optimized structure.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.8 eV | A measure of the molecule's resistance to charge transfer. |

| Global Electrophilicity (ω) | 2.86 eV | A measure of the molecule's electrophilic nature. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, offering detailed insights into its conformational flexibility and interactions with its environment. nih.govmdpi.comnih.gov For this compound, MD simulations can map out its accessible conformations and analyze its interactions with solvent molecules or potential binding partners.

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for every atom in the system over a period of time. This generates a trajectory of atomic positions and velocities, from which various properties can be calculated.

Conformational analysis of the MD trajectory can reveal the different shapes the molecule can adopt, the relative energies of these conformations, and the energy barriers for transitioning between them. This is particularly important for understanding how the molecule might fit into a binding site or interact with other molecules. Analysis of intermolecular interactions, such as hydrogen bonds with solvent molecules, can provide information about the molecule's solubility and how it is solvated.

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (°)(C-N-C-C of morpholine (B109124) ring) | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | 60 | 0.0 | 75 |

| Twist-Boat | 30 | 2.5 | 15 |

| Chair 2 | -60 | 0.2 | 10 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed through a nucleophilic aromatic substitution reaction, computational transition state analysis can provide a detailed picture of the reaction pathway. nih.govmdpi.com

This analysis involves using quantum chemical methods, such as DFT, to locate the transition state structure for each step of the proposed reaction mechanism. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy for that step.

By mapping out the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction kinetics and thermodynamics, and can help to identify the rate-determining step of the reaction.

Table 3: Hypothetical Activation Energies for the Synthesis of this compound via Nucleophilic Aromatic Substitution

| Reaction Step | Reactants | Transition State | Product | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 2-Chloro-3-(trifluoromethyl)pyridine (B31430) + Morpholine | [Intermediate Complex]‡ | Meisenheimer Complex | 15.2 |

| Chloride Elimination | Meisenheimer Complex | [Elimination TS]‡ | This compound + HCl | 8.5 |

Note: The values in this table are for illustrative purposes and represent a plausible reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity and Synthetic Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unc.edumdpi.commdpi.comnih.govfrontiersin.org For a series of analogs of this compound, QSAR can be a powerful tool for predicting their activity and guiding the design of new, more potent compounds.

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various properties, such as steric, electronic, and hydrophobic characteristics. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which compounds to synthesize and test. This can significantly accelerate the drug discovery and development process.

Table 4: Example of a Hypothetical QSAR Model for a Series of this compound Analogs

| Dependent Variable | Equation | Statistical Parameters |

| Biological Activity (logIC50) | logIC50 = 0.5 * ClogP - 0.2 * PSA + 0.1 * MW + 2.3 | R² = 0.85, Q² = 0.75 |

Descriptor Definitions:

ClogP: Calculated octanol-water partition coefficient (a measure of hydrophobicity).

PSA: Polar surface area (a measure of polarity).

MW: Molecular weight.

Note: This QSAR equation is a simplified example for illustrative purposes.

In Silico Studies of Molecular Recognition and Interactions

In silico methods, particularly molecular docking, are widely used to study how a small molecule, such as this compound, might bind to a biological target, such as a protein or enzyme. pnrjournal.comnih.govresearchgate.netnih.govmdpi.com These studies can provide valuable insights into the molecular recognition process and help to rationalize the molecule's biological activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. The scoring functions used in docking are designed to approximate the free energy of binding.

In addition to predicting the binding mode, docking studies can also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. This information can be used to design modifications to the ligand that could improve its binding affinity and selectivity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be performed to assess the drug-like properties of the molecule. nih.gov

Table 5: Hypothetical Molecular Docking and ADME Prediction Results for this compound

| Parameter | Predicted Value | Interpretation |

| Molecular Docking | ||

| Binding Energy (kcal/mol) | -8.5 | Indicates a favorable binding interaction with the hypothetical target. |

| Key Interacting Residues | Tyr123, Phe234, Arg345 | Suggests specific amino acids in the binding site are important for recognition. |

| ADME Prediction | ||

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Penetration | Low | The compound is unlikely to cross into the brain. |

| CYP2D6 Inhibition | Non-inhibitor | The compound is not predicted to interfere with a major drug-metabolizing enzyme. |

Note: The data presented is hypothetical and would require specific in silico calculations for a given biological target.

Applications in Advanced Chemical Research and Development

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

The 2-Morpholino-3-(trifluoromethyl)pyridine scaffold is a prime example of a versatile building block in organic synthesis. Its utility stems from the distinct chemical properties imparted by its constituent parts. The pyridine (B92270) ring offers a robust aromatic core, the trifluoromethyl group significantly influences the electronic nature of the ring, and the morpholine (B109124) group provides a site for further functionalization or can play a role in directing chemical reactions. researchoutreach.orgjst.go.jp

Typically, the synthesis of this compound and its analogs involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 3-(trifluoromethyl)pyridine (B54556) precursor with morpholine. nih.gov Precursors like 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) are themselves valuable intermediates, often produced on an industrial scale. jst.go.jp This accessibility makes the subsequent synthesis of a wide array of morpholine-substituted pyridines a practical endeavor for research chemists.

Intermediates for the Preparation of Polycyclic and Fused Heterocyclic Systems

The pyridine nucleus, activated by the electron-withdrawing trifluoromethyl group, is an excellent starting point for constructing more elaborate molecular frameworks. While direct reactions involving this compound are specific to targeted research programs, the underlying principle involves using the substituted pyridine as a foundation for annulation or cyclization reactions. beilstein-journals.org

Precursors for Specialized Chemical Reagents and Catalytic Ligands

The structural features of this compound make it an attractive precursor for specialized chemical reagents and ligands used in catalysis. The nitrogen atoms in both the pyridine and morpholine rings possess lone pairs of electrons, making them potential coordination sites for metal ions. nih.gov

By modifying the core structure, researchers can design and synthesize ligands with tailored electronic and steric properties. The trifluoromethyl group's strong electron-withdrawing nature modulates the electron density on the pyridine nitrogen, which in turn affects the binding properties and stability of the resulting metal complex. nih.gov These custom-designed ligands can be employed in a variety of transition-metal-catalyzed reactions, such as cross-coupling and asymmetric synthesis, which are fundamental processes in modern organic chemistry. ethz.ch

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The trifluoromethylpyridine moiety is therefore a privileged structure in drug discovery. nih.govnih.gov The addition of a morpholine ring further enhances the drug-like properties of a molecule, often improving aqueous solubility and pharmacokinetic profiles. researchgate.netacs.org

Scaffold Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent central scaffold for conducting structure-activity relationship (SAR) studies. nih.gov In drug discovery, SAR studies involve synthesizing a series of related compounds (analogs) to determine which structural features are critical for biological activity. researchgate.net

Starting with the core scaffold, medicinal chemists can systematically make modifications:

Varying the Amine: The morpholine group can be replaced with other cyclic or acyclic amines to probe the size and nature of the pocket it occupies in a biological target.

Substitution on the Pyridine Ring: Additional substituents can be introduced at other positions on the pyridine ring to explore electronic and steric effects.

Modification of the Morpholine Ring: The morpholine ring itself can be substituted to alter its conformation and interactions.

This systematic derivatization allows researchers to build a detailed understanding of how the molecule interacts with its target, guiding the design of more potent and selective drug candidates. nih.gov

| Structural Motif | Primary Role/Contribution | Example Benefit |

|---|---|---|

| Pyridine Ring | Provides a core aromatic scaffold; acts as a hydrogen bond acceptor. nih.gov | Improves aqueous solubility and metabolic stability. nih.gov |

| Trifluoromethyl Group | Acts as a strong electron-withdrawing group; serves as a bioisostere for other groups. jst.go.jp | Enhances metabolic stability and binding affinity. mdpi.com |

| Morpholine Moiety | Improves pharmacokinetic properties (e.g., solubility, absorption). researchgate.net | Increases polarity and reduces off-target toxicity. |

Development of Advanced Pharmaceutical Intermediates

Pharmaceutical intermediates are compounds that form the building blocks of the final active pharmaceutical ingredient (API). aurorium.com Trifluoromethylpyridine derivatives, such as 2-chloro-3-(trifluoromethyl)pyridine, are crucial starting materials in multi-step syntheses of complex drugs. jst.go.jpnih.gov The reaction of such an intermediate with morpholine creates a more advanced intermediate, one step closer to the final target molecule.

The use of well-defined, pre-functionalized intermediates like this compound streamlines the synthetic process, often leading to more efficient and scalable manufacturing routes for new medicines. aurorium.com

Applications in Agrochemical Research

The trifluoromethylpyridine (TFMP) structural motif is a cornerstone of the modern agrochemical industry, found in a wide range of herbicides, insecticides, and fungicides. nih.govresearchgate.net The unique combination of the pyridine ring and the trifluoromethyl group imparts potent biological activity. nih.govresearchoutreach.org Consequently, intermediates used to synthesize these structures are in high demand. researchoutreach.orgnih.gov

| Agrochemical | Type | Key TFMP Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) nih.gov |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |

| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid derivative researchoutreach.org |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine derivative researchoutreach.org |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) derivative researchoutreach.org |

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of this compound have shown significant promise. Specifically, a closely related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (B1305576) (HNTP), has been identified as a novel and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.govchigroup.site MALDI-MSI is a powerful technique used to map the spatial distribution of molecules within biological tissues. The choice of the matrix is crucial for the success of this technique, as it must co-crystallize with the analyte and efficiently absorb laser energy to promote ionization.

Research has demonstrated that HNTP exhibits excellent properties for a MALDI matrix, including strong ultraviolet absorption, the formation of small, uniform crystals, high chemical stability, and minimal background interference in the low-mass region. nih.gov These characteristics lead to a high ionization efficiency for a wide range of endogenous metabolites.

Studies comparing HNTP with commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (B37678) (MBT) have highlighted its superior performance in detecting metabolites in biological tissues such as rat liver and brain. nih.gov

| Matrix | Number of Detectable Metabolites in Rat Liver Tissue |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) | 185 |

| 2,5-Dihydroxybenzoic acid (DHB) | 145 |

| 2-Mercaptobenzothiazole (MBT) | 120 |

This table presents comparative data on the number of metabolites detected using HNTP versus standard MALDI matrices, demonstrating the enhanced detection capabilities of the trifluoromethylpyridine derivative. nih.gov

The successful application of HNTP suggests that the trifluoromethylpyridine scaffold is a promising platform for the design of new matrices for MALDI-MSI. The unique electronic properties conferred by the trifluoromethyl group likely play a significant role in its efficacy. This opens up possibilities for other derivatives, including this compound, to be investigated for similar applications.

Exploration in Materials Science

The electronic properties of the trifluoromethylpyridine core make it an attractive component for the design of functional organic materials and molecular probes. The trifluoromethyl group acts as a strong electron-withdrawing group, which can be paired with an electron-donating group to create a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including fluorescence, and are often used in the development of molecular sensors, probes, and materials for organic electronics. mdpi.com

The morpholino group, with its nitrogen atom, can act as an electron-donating group. Therefore, the structure of this compound inherently possesses the characteristics of a push-pull system. This makes it a candidate for investigation in applications such as:

Fluorescent Probes: The molecule could potentially serve as a core structure for fluorescent probes designed to detect specific analytes or changes in the microenvironment. The fluorescence properties of such probes are often sensitive to polarity, viscosity, or the presence of certain ions or molecules. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, suggests that derivatives of this compound could be explored as electron-transporting or emissive materials in OLEDs. rsc.org The precise tuning of the electronic properties by modifying the substituents on the pyridine ring is a common strategy in the design of materials for organic electronics. rsc.org

While specific research detailing the use of this compound in these applications is not yet widely published, the fundamental properties of its constituent parts provide a strong rationale for its potential in materials science. The synthesis of novel push-pull systems based on CF₃-substituted pyridines for bioimaging applications has been reported, further supporting the potential of this class of compounds. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

Traditional methods for the synthesis of trifluoromethylpyridines often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govjst.go.jp A major future direction is the development of more sustainable and "green" synthetic pathways. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use less toxic substances. unife.itmdpi.com

Future research will likely focus on:

Catalyst Innovation: Developing highly efficient and reusable catalysts to replace stoichiometric reagents. This could include novel transition-metal catalysts or even metal-free catalytic systems that can operate under milder conditions. bhu.ac.in

Flow Chemistry: Shifting from batch processing to continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient scaling up of production. nih.gov

Alternative Energy Sources: Utilizing microwave or photochemical methods to drive reactions can reduce the reliance on conventional heating, often leading to shorter reaction times and cleaner reaction profiles.

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.

| Green Chemistry Principle | Application to Synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine |

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Employing reactions, such as addition and cycloaddition, that incorporate most of the starting materials into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. nih.gov |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass rather than fossil fuels. ukri.org |

Exploration of Bio-Inspired Transformations and Biocatalysis

Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. Future research into this compound will increasingly look towards bio-inspired methods and biocatalysis to construct the core heterocyclic structures. Enzymes offer unparalleled selectivity under mild, aqueous conditions, presenting a sustainable alternative to traditional organic synthesis. ukri.org

Key research avenues include:

Enzymatic Synthesis: Identifying or engineering enzymes, such as imine reductases or transaminases, that can catalyze key steps in the synthesis of the morpholine (B109124) or pyridine (B92270) rings.

Bio-inspired Cyclizations: Mimicking biosynthetic pathways for pyridine ring formation, which can involve enzyme-catalyzed cycloaddition reactions from simple precursors, could offer novel and efficient synthetic strategies. nih.govkyoto-u.ac.jp

Whole-Cell Biotransformations: Using engineered microorganisms to perform multi-step syntheses from simple feedstocks, potentially leading to highly sustainable manufacturing processes.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govacs.org For this compound, these computational tools can accelerate the discovery of new derivatives with enhanced properties and help devise optimal synthetic routes.

Emerging applications in this area include:

De Novo Molecular Design: Using generative AI models to design novel analogues of this compound with predicted improvements in biological activity, selectivity, or pharmacokinetic properties. nih.govmdpi.comnih.gov

Predictive Modeling: Employing ML algorithms to predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the number of failed experiments.

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic pathways, drawing from vast reaction databases. acs.org

Reaction Optimization: Machine learning can be used to optimize reaction conditions by analyzing data from a limited number of experiments, leading to higher yields and purity in a shorter amount of time.

This integration of AI can create a "closed-loop" system where molecules are designed, synthesized, and tested, with the results feeding back into the AI models to continuously refine the design process. osti.gov

Interdisciplinary Research Integrating the Chemical Compound with Novel Technologies

The future applications of this compound and its derivatives are not limited to traditional pharmacology. Interdisciplinary research will be key to unlocking new uses for this chemical scaffold. The unique properties imparted by the fluorine atoms can be leveraged in various fields. nih.gov

Potential areas of interdisciplinary exploration include:

Chemical Biology: Developing derivatives as molecular probes to study biological processes. The ¹⁹F nucleus provides a unique spectroscopic handle for NMR-based studies in complex biological systems. nih.gov

Materials Science: Incorporating the this compound moiety into polymers or other materials could impart specific properties, such as altered thermal stability, hydrophobicity, or unique electronic characteristics.

Advanced Drug Delivery: Designing drug delivery systems that specifically target tissues or cells, using the chemical compound as the active payload. This could involve conjugation to nanoparticles, antibodies, or other targeting vectors.

Agrochemicals: Exploring the potential of new derivatives as next-generation pesticides or herbicides, building on the established success of trifluoromethylpyridines in this sector. nih.govresearchgate.net

Unexplored Chemical Space and Potential for Discovery

The core structure of this compound represents a starting point for the exploration of a vast and largely uncharted chemical space. nih.gov The strategic modification of this scaffold can lead to the discovery of compounds with novel biological activities or improved properties.

Future synthetic efforts will likely focus on:

Scaffold Diversification: Developing new synthetic methods to introduce a wide range of substituents at various positions on both the pyridine and morpholine rings. This could involve late-stage functionalization techniques, such as C-H activation, to modify complex molecules. researchgate.netpsu.edu

Bioisosteric Replacement: Systematically replacing parts of the molecule with other functional groups that have similar steric and electronic properties to fine-tune its biological activity.

Fragment-Based Discovery: Using the this compound scaffold as a starting point in fragment-based drug discovery campaigns to build more complex and potent molecules.

By systematically exploring the chemical space around this core structure, researchers can generate diverse molecular libraries, increasing the probability of identifying new lead compounds for a wide range of applications, from medicine to materials science. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Morpholino-3-(trifluoromethyl)pyridine?

- Methodology : Nucleophilic aromatic substitution (SNAr) is the primary method. React 3-chloro-2-(trifluoromethyl)pyridine with morpholine in dimethylformamide (DMF) at 80–100°C, using K₂CO₃ as a base. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel chromatography (ethyl acetate/hexane eluent) . Alternative routes include palladium-catalyzed cross-coupling to install the morpholino group, though yields may vary based on steric hindrance .

Q. How is the purity and structural integrity of this compound verified?

- Analytical Workflow :

NMR Spectroscopy : ¹H NMR confirms morpholine integration (δ 3.5–3.7 ppm, multiplet) and trifluoromethyl signal (¹⁹F NMR: δ -60 to -65 ppm).

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₀H₁₁F₃N₂O: 232.08).

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) ensures >98% purity.

X-ray Crystallography : Resolves ambiguous stereoelectronic effects in crystalline form .

Q. What are the primary applications of this compound in medicinal chemistry?

- Applications : Acts as a kinase inhibitor scaffold due to morpholine’s hydrogen-bonding capacity and trifluoromethyl’s metabolic stability. Derivatives target EGFR and PI3Kα, with structure-activity relationship (SAR) studies focusing on 4-position modifications (e.g., halogens, aryl groups) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?

- Regiochemical Control :

- The trifluoromethyl group directs electrophilic substitution to C4/C6. For meta-functionalization, use directed ortho-metalation with LDA (-78°C) followed by electrophilic quenching.

- Palladium-catalyzed C–H activation (e.g., using pyridine as a directing group) enables site-specific arylation .

Q. How do solvent and temperature affect the stability of this compound in storage?

- Stability Studies :

- Protic solvents (e.g., MeOH) induce morpholine ring opening above 40°C, detectable via emerging NH signals in ¹H NMR.

- Store at -20°C under inert atmosphere in anhydrous DCM or THF. Monitor morpholine integrity via FT-IR (C–O–C stretch at 1100 cm⁻¹) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Computational Workflow :

DFT Calculations : B3LYP/6-311+G** models charge distribution, identifying C4/C6 as nucleophilic attack sites (Fukui indices >0.1).

MD Simulations : In explicit DMF/water solvent, assess steric effects from the morpholine group to optimize reaction conditions .

Q. What analytical approaches resolve contradictions in reported biological activity data for derivatives of this compound?

- Resolution Strategies :

Orthogonal Assays : Surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.

Chiral Analysis : Isolate enantiomers via chiral HPLC (Chiralpak AD-H column) to address stereochemical discrepancies.

In Vivo Validation : LC-MS/MS quantifies plasma/tissue concentrations in PK/PD models .

Data Contradiction Analysis

- Example : Conflicting reports on trifluoromethyl’s electronic effects may arise from impurities (e.g., residual chloride from synthesis). Validate via ¹⁹F NMR (δ -60 ppm for CF₃) and ion chromatography (Cl⁻ content <0.1%) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.